Drosomycin
Description
Properties
CAS No. |
159522-55-1 |
|---|---|
Molecular Formula |
C204H311N65O68S8 |
Molecular Weight |
5018.62 |
Synonyms |
Drosomycin |
Origin of Product |
United States |
Genetic and Genomic Architecture of the Drosomycin Gene Family
The Drosomycin (Drs) Gene and its Associated Multigene Family (this compound-like genes)
The Drs gene is the most well-characterized member of this family, known for encoding a 44-residue antifungal peptide. rcsb.org In Drosophila melanogaster, the this compound gene family comprises Drs and six additional genes: Dro1, Dro2, Dro3, Dro4, Dro5, and Dro6. uniprot.orgkuleuven.be These genes are clustered together in the genome. uniprot.orgkuleuven.beuniprot.org
The this compound gene family is physically located on the left arm of chromosome 3 (3L) in Drosophila melanogaster. uniprot.orgkuleuven.beuniprot.org Specifically, these seven genes are clustered within a region of approximately 56 kilobases. uniprot.org The genomic arrangement of these family members can vary across different Drosophila species, with some lineages showing conserved clustering while others exhibit a more scattered distribution. uniprot.org In D. melanogaster, the genes are clustered, with some located in close proximity and others separated by longer intergenic regions. uniprot.org For instance, Dro1 and Dro6 are clustered separately and in an opposite transcriptional direction compared to other members of the family, located more than 10 kb away from the other transcribed this compound genes. tcdb.org
The formation and expansion of the this compound multigene family are attributed to gene duplication events. kuleuven.benih.gov Studies suggest that both retroposition and DNA-based duplication mechanisms have played a role in the evolution of this gene family in Drosophila. uniprot.org The presence of repetitive sequences and transposable elements in the flanking regions of the multigenes supports the hypothesis that gene duplication occurred during the formation of the this compound family. uniprot.orgkuleuven.be The gene duplication events that led to the current structure of the this compound family in D. melanogaster are estimated to have occurred between 12.8 and 44.2 million years ago, coinciding with the divergence of species within the melanogaster species subgroup and its separation from the ananassae species subgroup. kuleuven.be Gene duplication is a significant mechanism for generating evolutionary change in gene expression patterns and can lead to increased stage-specificity in the expression of duplicate genes. herts.ac.uk
Genomic Organization and Chromosomal Location
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene is tightly regulated in response to microbial infection and injury, involving distinct signaling pathways and occurring in specific tissues.
A hallmark of the systemic antimicrobial response in Drosophila is the synthesis of antimicrobial peptides, including this compound, primarily in the fat body. nih.gov The fat body, functionally analogous to the mammalian liver, secretes these peptides into the hemolymph. nih.gov Systemic expression of this compound in the fat body is predominantly controlled by the Toll signaling pathway. rcsb.orgnih.gov Activation of the Toll pathway, often triggered by fungal or Gram-positive bacterial infection, leads to the induction of this compound expression. rcsb.orgnih.gov Transcription factors of the Rel family, specifically DIF (Dorsal-related immunity factor), play a critical role in controlling the antifungal response and this compound induction in the fat body downstream of the Toll pathway. nih.gov
In addition to systemic expression, this compound is also expressed locally in various epithelial tissues that are in direct contact with the external environment. These barrier epithelia include tissues of the respiratory, digestive, and reproductive tracts, suggesting a localized immune response to infections affecting these surfaces. This local expression highlights that insect epithelia are not merely physical barriers but actively participate in innate immunity.
Localized Expression in Epithelial Barrier Tissues
Digestive Tract Expression
This compound expression has been observed in the digestive tract of Drosophila. embopress.orgsdbonline.orgresearchgate.netnih.gov This expression is considered part of a local immune response in epithelial tissues that are in direct contact with the external environment, including the digestive tract. embopress.orgsdbonline.orgresearchgate.netnih.gov The presence of this compound in the digestive tract suggests a role in preventing infections that may arise from microorganisms ingested with food. embopress.orgresearchgate.net While the main this compound gene (Drs) is primarily associated with the systemic immune response via the Toll pathway, some antifungal this compound-like peptide genes are also induced in the anterior midgut, potentially through the JAK-STAT pathway in response to epithelial damage. epfl.ch One specific member of the family, dro3, has been shown to be strongly induced in the gut upon oral infection with bacteria, in contrast to Drs which is induced in the fat body upon septic injury. researchgate.net This suggests that distinct this compound family members may be involved in gut antifungal defense compared to the systemic response. researchgate.net
Reproductive Tract Expression
Expression of this compound has also been detected in the reproductive tract of Drosophila. embopress.orgsdbonline.orgresearchgate.netnih.gov In adult females, constitutive expression of this compound is observed in the sperm storage structures, specifically the two spermathecae and the seminal receptacle. embopress.orgresearchgate.net This constitutive expression in female reproductive organs may serve as an evolutionary adaptation to prevent infections of these structures, potentially from sperm during copulation. embopress.orgresearchgate.net In males, this compound expression in the ejaculatory duct is not constitutive and appears to be a local immune response to protect the male genital tract from ongoing infection, showing variability among individuals. embopress.orgresearchgate.net Other antimicrobial peptides, such as drosocin, have also been found in the female reproductive tract. embopress.orgresearchgate.net
Constitutive Expression Patterns Across Tissues and Developmental Stages
Beyond inducible expression in response to infection, this compound and some members of its gene family exhibit constitutive expression in specific tissues and across different developmental stages. wikipedia.orgnih.govresearchgate.netkarger.com
Studies investigating the expression patterns of the seven this compound family genes across different developmental stages (egg, larva, pupa, and adult) have revealed stage-specific expression. researchgate.netnih.gov All seven genes are typically shut off during the egg stage. researchgate.netnih.gov Transcripts for Dro1 and Dro6 have generally not been detected across any of the tested developmental stages. nih.govresearchgate.netnih.gov In contrast, Drs, Dro2, Dro3, Dro4, and Dro5 show constitutive expression in larvae and adults. nih.govresearchgate.netresearchgate.net During the pupal stage, only Drs and Dro2 have been detected. researchgate.netnih.gov
Constitutive expression of this compound has been noted in various epithelial tissues that are in contact with the external environment, including the salivary glands, respiratory tract (trachea), and genital tract (reproductive tract). embopress.orgsdbonline.orgresearchgate.nettandfonline.com This constitutive expression in barrier epithelia is thought to be an active component of innate immunity, providing a first line of defense against potential infections. embopress.orgsdbonline.orgresearchgate.net Constitutive expression of this compound in salivary glands has been shown to be dependent on the homeobox gene product Caudal. karger.com However, the constitutive expression of this compound in the female reproductive tract does not appear to be dependent on Caudal. karger.com
The table below summarizes the detected constitutive expression patterns of the this compound gene family members across different developmental stages in D. melanogaster:
| Gene | Egg | Larva | Pupa | Adult |
| Drs | Off | Yes | Yes | Yes |
| Dro1 | Off | No | No | No |
| Dro2 | Off | Yes | Yes | Yes |
| Dro3 | Off | Yes | No | Yes |
| Dro4 | Off | Yes | No | Yes |
| Dro5 | Off | Yes | No | Yes |
| Dro6 | Off | No | No | No |
Note: Based on detected transcript presence in studies. nih.govresearchgate.netnih.gov
Signaling Pathways Governing Drosomycin Expression Induction
The Toll Signaling Pathway
The Toll pathway is a central regulator of the immune response in Drosophila, primarily involved in combating fungal and Gram-positive bacterial infections. Its activation leads to the nuclear translocation of NF-κB/Rel family transcription factors, which subsequently induce the expression of target genes, including Drosomycin.
Core Components and Cascade Activation Leading to Drs Induction
The activation of the Toll pathway is initiated by the recognition of specific microbial patterns. This recognition triggers a proteolytic cascade in the hemolymph, leading to the cleavage and activation of the cytokine-like molecule Spätzle (Spz) herts.ac.ukembopress.orgnih.govnih.govwikipedia.org. This cascade involves several serine proteases, including Easter, Snake, and Gastrulation defective (GD) herts.ac.ukembopress.orgnih.govnih.govwikipedia.org. Activated Spätzle then binds to the extracellular domain of the transmembrane Toll receptor herts.ac.ukembopress.orgnih.govnih.govwikipedia.org.
Ligand binding induces a conformational change in the Toll receptor, leading to the recruitment of intracellular adaptor proteins, notably MyD88 (Myeloid differentiation primary response 88) herts.ac.uknih.govnih.govwikipedia.org. MyD88 then interacts with the ser/thr kinase Tube and the Pelle kinase, forming a complex that facilitates downstream signaling herts.ac.uknih.govnih.govwikipedia.org. This complex ultimately leads to the phosphorylation and degradation of Cactus, an inhibitor protein that sequesters NF-κB/Rel family transcription factors in the cytoplasm herts.ac.uknih.govnih.govwikipedia.org. The degradation of Cactus is a critical step, releasing the transcription factors to translocate into the nucleus and activate immune gene expression herts.ac.uknih.govnih.govwikipedia.org.
Role of NF-κB/Rel Family Transcription Factors: Dorsal-related immunity factor (Dif) and Dorsal
The primary transcription factors activated by the Toll pathway are Dorsal-related immunity factor (Dif) and Dorsal, both members of the NF-κB/Rel family herts.ac.ukwikipedia.org. In unstimulated cells, Dif and Dorsal are bound to Cactus in the cytoplasm herts.ac.uknih.govnih.govwikipedia.org. Upon Toll pathway activation and Cactus degradation, free Dif and Dorsal translocate into the nucleus herts.ac.uknih.govnih.govwikipedia.org.
Within the nucleus, these transcription factors bind to specific κB-like DNA sequences in the promoter regions of target genes, including the this compound gene herts.ac.ukwikipedia.org. Dif is considered the major activator of this compound expression in adult flies, playing a predominant role in the systemic antifungal response herts.ac.ukwikipedia.org. While Dorsal is well-known for its role in embryonic dorsal-ventral patterning, it also contributes to the immune response and can redundantly activate this compound expression, particularly in larval stages herts.ac.ukwikipedia.org. The cooperative or redundant action of Dif and Dorsal ensures robust induction of this compound upon fungal or Gram-positive bacterial infection.
Recognition of Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs)
The Toll pathway is primarily activated by the presence of specific microbial molecules, known as Pathogen-Associated Molecular Patterns (PAMPs). The main PAMPs recognized by the Toll pathway are Lysine-type peptidoglycan (Lys-PGN), characteristic of Gram-positive bacteria, and β-1,3-glucans, found in the cell walls of fungi.
Recognition of these PAMPs is often mediated by secreted or membrane-bound Pattern Recognition Receptors (PRRs), such as Peptidoglycan Recognition Proteins (PGRPs) and β-1,3-glucan recognition proteins (GNBPs). These PRRs can bind to their respective ligands and initiate the extracellular proteolytic cascade that leads to the activation of Spätzle and subsequent Toll pathway signaling. In addition to PAMPs, the Toll pathway can also be activated by endogenous molecules released during tissue injury or stress, referred to as Damage-Associated Molecular Patterns (DAMPs). This allows the Toll pathway to contribute to the response to sterile injury as well as infection.
The Immune Deficiency (Imd) Pathway
The Immune Deficiency (Imd) pathway is another crucial signaling cascade in Drosophila innate immunity, primarily responsible for the response to Gram-negative bacterial infections. While its main targets are antibacterial peptides like Diptericin, the Imd pathway has also been shown to influence this compound expression in specific contexts.
Distinct Activation Mechanisms and Specificity
The Imd pathway is typically activated by the recognition of Diaminopimelic acid-type peptidoglycan (DAP-PGN), a characteristic component of Gram-negative bacterial cell walls. This recognition is primarily mediated by membrane-bound PGRP-LC and intracellular PGRP-LE receptors.
Upon ligand binding, these receptors trigger a signaling cascade involving a different set of intracellular components compared to the Toll pathway. Key proteins in the Imd pathway include Imd, FADD, the caspase DREDD, the kinase TAK1, and the IKK complex (composed of IKKβ and Kenny). This cascade ultimately leads to the cleavage and activation of the NF-κB/Rel family transcription factor Relish. Activated Relish translocates to the nucleus and binds to target gene promoters, primarily inducing the expression of antibacterial peptide genes. This distinct activation mechanism and specificity for DAP-PGN differentiate the Imd pathway's primary role from that of the Toll pathway.
Context-Specific Regulation of this compound Expression by Imd Pathway in Epithelia
Although this compound is considered a canonical Toll pathway target, studies have revealed a context-specific role for the Imd pathway in regulating its expression, particularly in barrier tissues like the gut epithelium. In the gut, both Toll and Imd pathways can be activated by ingested microbes.
Research indicates that while the Toll pathway is crucial for systemic this compound induction in the fat body (the insect's functional equivalent of the liver), the Imd pathway can significantly contribute to or even be the primary driver of this compound expression in the gut epithelium upon bacterial challenge. This tissue-specific regulation allows for a localized immune response at the site of infection. The mechanisms underlying this context-specific regulation may involve crosstalk between the two pathways or differential availability of signaling components and transcription factors in different tissues. This highlights the complexity of innate immune signaling in Drosophila and demonstrates that the regulation of antimicrobial peptide genes like this compound is not always strictly segregated between the two major pathways.
Table 1: Key Components of Toll and Imd Pathways Involved in this compound Regulation
| Pathway | Key Components Leading to this compound Induction | NF-κB/Rel Factor | Primary PAMP Recognition |
| Toll | Toll receptor, Spätzle (activated), MyD88, Tube, Pelle, Cactus (inhibitor) | Dif, Dorsal | Lysine-type PGN (Gram-positive bacteria), Fungi, DAMPs |
| Imd | PGRP-LC, PGRP-LE, Imd, FADD, DREDD, TAK1, IKK complex, Relish (cleaved) | Relish | DAP-type PGN (Gram-negative bacteria) |
Table 2: Compound Names and Identifiers
| Name | Type | PubChem CID | Other Relevant Identifier |
| This compound | Peptide (Antifungal) | N/A | UniProt: P41964 (Gene: Drs) |
| Dif (Dorsal-related immunity factor) | Protein (Transcription Factor) | N/A | |
| Dorsal | Protein (Transcription Factor) | N/A |
Note: PubChem CIDs are typically assigned to chemical compounds. This compound, Dif, and Dorsal are peptides or proteins, for which protein accession numbers (like UniProt) or gene symbols (like Drs) are more commonly used identifiers.
Interplay and Crosstalk Between Toll and Imd Pathways in this compound Regulation
The Toll and Imd pathways are the principal regulators of the immune response in Drosophila. While often described as having distinct roles – Toll primarily against fungi and Gram-positive bacteria, and Imd mainly against Gram-negative bacteria – there is significant interplay and crosstalk between them in regulating antimicrobial peptide (AMP) genes, including this compound nih.govnih.govfrontiersin.org.
This compound expression is predominantly regulated by the Toll pathway, particularly during fungal or Gram-positive bacterial infections nih.govfrontiersin.org. Activation of the Toll pathway is initiated by the recognition of specific pathogen-associated molecular patterns (PAMPs), leading to the cleavage of the Spätzle protein, which acts as a ligand for the Toll receptor nih.govumassmed.educreative-diagnostics.com. This triggers a signaling cascade involving intracellular components such as Tube and Pelle, ultimately leading to the activation of NF-κB-related transcription factors, primarily Dorsal and DIF (Dorsal-related immunity factor) nih.govcreative-diagnostics.compnas.org. These transcription factors translocate to the nucleus and bind to regulatory regions of target genes like this compound, inducing their expression pnas.orgembopress.org.
Although this compound is considered a primary target of the Toll pathway, the Imd pathway can also contribute to its induction, and the extent of this contribution can depend on the type of infection nih.gov. The Imd pathway is typically activated by Gram-negative bacteria-derived peptidoglycans recognized by PGRP-LC and PGRP-LE receptors, leading to the activation of the NF-κB factor Relish nih.govfrontiersin.orgsdbonline.org. Studies have shown that this compound expression can be affected by mutations in both Toll and Imd pathway components after E. coli infection, suggesting a role for both pathways in this context nih.gov. Furthermore, the Toll and Imd pathways can interact synergistically to activate target genes, including this compound, demonstrating cross-regulation nih.govumassmed.edu. This synergy can be mediated by the cooperation of different NF-κB-related transcription factors nih.gov. For instance, a linked heterodimer of DIF and Relish has been shown to activate the this compound promoter pnas.org.
Despite the potential for dual activation, this compound induction is highly defective in Toll pathway mutants, while it remains largely inducible in imd mutants challenged with fungi, highlighting the dominant role of the Toll pathway in its antifungal response frontiersin.orgumassmed.edusdbonline.org. However, a low level of this compound inducibility triggered by Gram-negative bacteria may be partially controlled by a Dif-independent pathway, potentially involving the Imd-kenny-Relish pathway sdbonline.org.
Ancillary Regulatory Modulators of this compound Expression
Beyond the core Toll and Imd pathways, the expression of this compound is subject to modulation by various other regulatory mechanisms, including microRNAs, post-translational modifications, hormonal signals, neuromodulatory influences, and other transcription factor networks.
MicroRNA-Mediated Post-Transcriptional Control (e.g., miR-958, miR-310 family)
MicroRNAs (miRNAs) are small noncoding RNAs that play a significant role in post-transcriptional gene regulation by binding to the 3'-untranslated regions (3'-UTRs) of target mRNAs nih.govfrontiersin.org. Several miRNAs have been identified as modulators of the Drosophila immune response and this compound expression.
MicroRNA-958 (miR-958) has been shown to negatively regulate this compound expression by directly targeting key components of the Toll signaling pathway, specifically Toll and Dif sdbonline.orgnih.govfrontiersin.orgnih.gov. Overexpression of miR-958 leads to a reduction in this compound expression, while loss of miR-958 function results in increased this compound levels after microbial challenge nih.gov.
The miR-310 family, a cluster of miRNAs including miR-310, miR-311, miR-312, and miR-313, has also been implicated in the negative regulation of the Toll-mediated immune response sdbonline.orgmdpi.comnih.govmdpi.comfrontiersin.org. These miRNAs have been shown to target and regulate the expression of this compound itself sdbonline.orgnih.govmdpi.comfrontiersin.org. Genome-wide miRNA screenings have identified these miRNAs as being involved in the Toll-mediated immune response upon Gram-positive bacterial infection sdbonline.orgnih.gov.
Other miRNAs, such as miR-8 and miR-317, have also been reported to regulate Toll-dependent immune responses by targeting components like Dorsal and Dif, which indirectly influences this compound expression mdpi.commdpi.com.
Post-Translational Modifications (e.g., SUMOylation of pathway components)
Post-translational modifications (PTMs), such as SUMOylation, can significantly impact the activity and localization of proteins involved in immune signaling pathways, thereby modulating this compound expression biologists.comiiserpune.ac.inoatext.comnih.govresearchgate.net. SUMO (Small Ubiquitin-related Modifier) is a ubiquitin-like protein that can be conjugated to target proteins, altering their function biologists.comoatext.comresearchgate.net.
SUMOylation has been shown to play a role in regulating the Drosophila innate immune response iiserpune.ac.inoatext.com. Specifically, studies on mutants of the SUMO conjugating enzyme Ubc9 have indicated that SUMOylation negatively regulates Toll/NF-κB signaling, leading to a decrease in the transcriptional activation of the this compound gene iiserpune.ac.in. Bona fide SUMO targets in the innate immune system include NF-κB/Dorsal, Dif, IκB, and Nemo iiserpune.ac.in.
Furthermore, SUMOylation can influence the activity of transcription factors involved in immune regulation. For example, SUMOylation of the transcription factor Jra (the Drosophila Jun ortholog) has been shown to attenuate its activity and affect the kinetics of the gut immune response, including the activation of the NF-κB factor Relish nih.gov. While the direct link between Jra SUMOylation and this compound expression requires further elucidation, it highlights the complexity of PTM-mediated regulation within the immune network.
Hormonal Regulation (e.g., 20-hydroxyecdysone)
Insect hormones, particularly 20-hydroxyecdysone (B1671079) (20E) and juvenile hormone (JH), are known to regulate various developmental and physiological processes, and increasing evidence suggests they also modulate innate immunity, including AMP production orscience.rubiologists.comresearchgate.net.
20-hydroxyecdysone has been shown to influence the expression of AMP genes in Drosophila biologists.comaai.org. Studies indicate that 20E can promote humoral immunity by potentiating AMP induction biologists.com. At pupariation, this compound expression in the fat body is dependent on ecdysone (B1671078) signaling researchgate.net. This systemic immune response involving this compound expression operates via the ecdysone downstream target, Broad-Z4 researchgate.net.
Conversely, juvenile hormone can have antagonistic effects on AMP expression, inhibiting the 20E-induced immune response biologists.com. The interplay between these hormones adds another layer of complexity to the regulation of this compound expression, linking developmental cues with immune status.
Neuromodulatory Influences on Immune Response (e.g., Acetylcholine (B1216132) signaling)
Neuromodulators, such as acetylcholine (ACh), traditionally known for their roles in the nervous system, are also being recognized for their regulatory functions in non-neuronal tissues, including the modulation of the innate immune response sdbonline.orgnih.govmdpi.comfrontiersin.org.
Research in Drosophila has demonstrated that acetylcholine signaling is involved in the modulation of the innate immune response sdbonline.org. Knockdown of ACh synthesis or vesicular transport in neurons has been shown to reduce the activation of this compound in adult flies infected with a Gram-positive bacterium sdbonline.org. This suggests a role for neuronal ACh signaling in promoting the induction of this compound expression during certain infections. The precise mechanisms by which ACh signaling influences the immune pathways leading to this compound induction are an area of ongoing research.
Contributions of Other Transcription Factor Networks (e.g., FOXO)
Beyond the NF-κB factors central to the Toll and Imd pathways, other transcription factor networks also contribute to the regulation of AMP genes, including this compound. The Forkhead box class O (FOXO) transcription factors are key regulators of various cellular processes, including metabolism, stress resistance, and aging, and they have been found to play a role in innate immunity nih.govresearchgate.netsdbonline.org.
Studies have shown that AMP activation can occur independently of the Toll and Imd pathways through the transcription factor FOXO nih.gov. In non-infected animals, AMP genes, including this compound, can be activated in response to nuclear FOXO activity induced by conditions such as starvation or through manipulating insulin (B600854) signaling nih.govelifesciences.org. Molecular experiments have indicated that FOXO can directly bind to the regulatory region of the this compound promoter, thereby inducing its transcription nih.gov. This FOXO-dependent regulation of AMPs appears to be evolutionarily conserved nih.gov. Furthermore, FOXO is essential for hypoxia-induced this compound expression in larval trachea elifesciences.org.
This highlights a mechanism of cross-regulation between metabolism and innate immunity, where AMP genes can be activated under normal physiological conditions in response to the energy status of cells and tissues, mediated by FOXO nih.gov.
Role of Mediator Complex Subunits (e.g., Med17, Med31)
The Mediator complex plays a crucial role in the transcriptional regulation of most RNA polymerase II (Pol II)-dependent genes by acting as a bridge between transcription factors bound to enhancer regions and the promoter region, thereby facilitating the recruitment of the Pol II pre-initiation complex sdbonline.orgresearchgate.netnih.gov. In Drosophila melanogaster, the humoral immune response, including the expression of antimicrobial peptides like this compound, relies heavily on transcriptional responses mediated by pathways such as the Toll and Immune deficiency (Imd) pathways researchgate.netnih.govfrontiersin.org. This compound, a potent antifungal peptide, is primarily regulated by the Toll pathway, with the transcription factor Dorsal-related Immune Factor (DIF) being a key downstream component required for its expression sdbonline.orgresearchgate.netnih.govfrontiersin.orgpnas.orgnih.gov.
Research has demonstrated that specific subunits of the Mediator complex are essential for the efficient induction of this compound expression. The Med17 subunit, a component of the Mediator's head module, has been shown to be required for this compound expression by binding to DIF sdbonline.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netpnas.org. This interaction highlights Med17's role in mediating the host defense response controlled by the Toll pathway sdbonline.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net. Studies using RNA interference (RNAi) against Med17 have shown that its depletion nearly abolishes the Toll-dependent induction of this compound expression in cell culture, indicating its critical involvement in this process nih.govfrontiersin.org. In vitro studies have also demonstrated that Med17 can physically interact with both Dorsal and DIF frontiersin.orgnih.gov.
The Med31 subunit, located in the middle module of the Mediator complex, also plays a role in Drosophila host defense against certain pathogens, including Aspergillus fumigatus and Enterococcus faecalis, which are known to activate the Toll pathway sdbonline.orgresearchgate.netnih.govfrontiersin.org. While Med31 is required for host defense against these pathogens, its requirement can be pathogen-specific, as it is needed for defense against injected Metarhizium robertsii conidia but not topically-applied ones, whereas DIF is required in both scenarios sdbonline.orgresearchgate.netnih.govfrontiersin.orgsdbonline.org.
The differential requirements for various Mediator subunits in host defense against specific pathogens highlight the complexity of Mediator's involvement in Drosophila innate immunity sdbonline.orgresearchgate.netnih.govfrontiersin.org. While Med17 appears to be consistently required for DIF-dependent this compound expression, Med31's role might be more context-dependent, varying with the type of pathogen and infection route sdbonline.orgresearchgate.netnih.govfrontiersin.orgsdbonline.org.
Research findings on the impact of Med17 and Med31 depletion on this compound expression levels in Drosophila upon infection are summarized in the table below:
| Mediator Subunit Depleted (RNAi) | Pathogen Challenge | Time Post-Infection | Effect on this compound Expression | Citation |
| Med17 | Toll pathway activation (cell culture) | Not specified | Nearly abolished induction | nih.govfrontiersin.org |
| Med31 | Aspergillus fumigatus | 48 hours | Decreased expression levels | researchgate.netfrontiersin.org |
| Med31 | Enterococcus faecalis | Not specified | Decreased induction | sdbonline.orgresearchgate.netnih.govfrontiersin.org |
| Med31 | Micrococcus luteus | 24 hours | Not significantly different | frontiersin.org |
| Med31 | Micrococcus luteus | 48 hours | Significantly decreased | frontiersin.org |
Biological Functions and Molecular Mechanisms of Drosomycin
Antifungal Efficacy and Antimicrobial Spectrum
Drosomycin exhibits a notable efficacy against a range of fungal species, with its spectrum primarily focused on filamentous fungi. nih.govnih.gov
Potent Activity Against Filamentous Fungi
This compound is highly active against filamentous fungi. cam.ac.uknih.govsdbonline.org Studies have demonstrated its potent effects against species such as Neurospora crassa and Geotrichum candidum. researchgate.net It also shows activity against clinically relevant filamentous fungi like Aspergillus spp., Fusarium spp., and Rhizopus spp. nih.gov The IC50 values reported for this compound against most tested fungi are in the low micromolar range, and even lower for N. crassa, indicating high potency. sdbonline.org Experiments with N. crassa suggest a fungicidal activity. sdbonline.org
Activities Against Yeasts and Parasites
While primarily known for its antifungal activity against filamentous fungi, recombinant this compound has also shown inhibitory effects on certain yeasts and a protozoan parasite. nih.govresearchgate.net Saccharomyces cerevisiae, a yeast species, has been reported as susceptible to this compound. researchgate.net Additionally, recombinant this compound has demonstrated an inhibitory effect on the protozoan parasite Plasmodium berghei. researchgate.net
Hypothesized Cellular and Molecular Mechanisms of Antifungal Action
The precise mechanism of action of this compound is not yet fully understood, but several hypotheses have been proposed based on observed effects on fungal cells. wikipedia.orgcam.ac.uk
Disruption and Permeabilization of Fungal Cell Membranes
One hypothesized mechanism involves the disruption and permeabilization of fungal cell membranes. rcsb.orgcam.ac.uk At low concentrations, this compound can cause the extrusion of cell cytoplasm along the hyphae, suggesting it may lyse cell membranes. cam.ac.ukuprm.edu The structure of this compound, like many antimicrobial peptides, includes a cluster of hydrophobic amino acids that are thought to interact directly with the fungal cell membrane. cam.ac.uk This interaction is believed to lead to membrane permeabilization and ultimately cell death. ontosight.ai
Inhibition of Spore Germination
This compound has been observed to inhibit spore germination, particularly at higher concentrations. wikipedia.orgsdbonline.org This effect prevents the initial stage of fungal growth and infection.
Induction of Abnormal Hyphal Morphology and Delayed Growth
At lower concentrations, this compound can delay the growth of fungal hyphae, leading to abnormal morphology. wikipedia.orgsdbonline.org Observed morphological changes include frequent branching and alterations in hyphal structure. uprm.edu This effect is comparable to that of some plant defensins classified as morphogenic proteins, which reduce hyphal elongation and increase branching. sdbonline.orguprm.edu
Structure-Function Relationships and Active Site Delineation
This compound is a small peptide, consisting of 44 amino acid residues. nih.govwikipedia.org Its biological activity is intimately linked to its specific three-dimensional structure, which is stabilized by disulfide bonds. nih.govwikipedia.orgnih.gov
Cysteine-Stabilized αβ Motif (CSαβ) and Disulfide Bridge Importance
This compound belongs to the cysteine-stabilized αβ (CSαβ) superfamily, a structural motif found in various peptides with diverse functions, including other insect antimicrobial peptides, plant protease inhibitors, and scorpion toxins. nih.govnih.gov The CSαβ motif is characterized by an α-helix packed against a β-sheet, stabilized by a conserved arrangement of disulfide bonds. nih.govfrontiersin.org
In the case of this compound, the structure includes one α-helix and three β-sheets, stabilized by four disulfide bridges. nih.govwikipedia.org This arrangement of disulfide bonds is crucial for maintaining the peptide's stable structure, which contributes to its resistance to degradation by heat or proteases. wikipedia.orgfrontiersin.org While many insect defensins have three disulfide bonds, this compound is notable for having an additional disulfide bond that connects the N-terminal loop to the C-terminus. frontiersin.orgresearchgate.net This structural feature is also observed in some plant defensins, suggesting a potential evolutionary relationship. frontiersin.orgioz.ac.cn The presence and specific pairing of these cysteine residues and the resulting disulfide bridges are fundamental to the peptide's structural integrity and, consequently, its biological function. nih.govfrontiersin.orgifremer.fr
Identification of Putative Functional Regions and Evolutionary Epitopes
Structure-function studies have aimed to identify the specific regions of this compound responsible for its interaction with fungi and other potential targets. Two evolutionary epitopes, termed the alpha-patch and gamma-patch, along with a region known as the m-loop, have been proposed as putative functional regions involved in the interaction of this compound with fungi and parasites. nih.govresearchgate.net
The alpha-patch is primarily located in the helical region and includes residues such as Y7, T18, R21, V22, and E25. researchgate.net The gamma-patch is situated in the gamma-core region and consists of residues like S36 and K38. researchgate.net Residue S29 is located on the m-loop. researchgate.net Evolutionary trace analysis has indicated that substitutions in these regions may be linked to differences in the antifungal and antiparasitic potency observed among members of the this compound family. researchgate.net Experimental evidence, including studies on charged residues, has further highlighted the functional importance of specific amino acids within this compound for its antifungal activity. frontiersin.orgresearchgate.netmdpi.comscienceopen.com
Contributions to Host Defense Phenotypes
This compound is a key effector molecule in the Drosophila innate immune response, particularly against fungal infections. Its expression is tightly regulated and contributes significantly to the fly's ability to survive microbial challenges. nih.govwikipedia.orgsdbonline.org
Increased Susceptibility to Fungal Infection in this compound Mutants
Mutations that disrupt the expression or function of this compound lead to a marked increase in susceptibility to fungal infections in Drosophila. sdbonline.orgembopress.orgpnas.org Studies using flies with mutations in the Toll signaling pathway, which is a major regulator of this compound expression, have demonstrated that the absence or reduction of this compound makes flies highly vulnerable to fungal pathogens. sdbonline.orgpnas.org For instance, flies with mutations in genes like Dif (Dorsal-related immunity factor), a transcription factor mediating Toll-dependent control of this compound, show severely reduced or abolished this compound induction and increased mortality upon fungal infection. sdbonline.orgsdbonline.org Similarly, mutants deficient in DmMyD88, a component of the Toll pathway, are highly susceptible to fungal infections and show significantly reduced this compound induction. nih.gov The restoration of this compound expression in immunodeficient mutants can restore resistance to fungal infection, underscoring the peptide's essential role in antifungal defense. pnas.org
This compound's Role in Systemic versus Localized Immune Responses
This compound is involved in both systemic and localized immune responses in Drosophila. The systemic immune response involves the production of antimicrobial peptides, including this compound, primarily by the fat body, which is analogous to the mammalian liver. embopress.orgeui.euresearchgate.net These peptides are then secreted into the hemolymph to neutralize invading microorganisms throughout the body. embopress.orgeui.euresearchgate.net Systemic expression of this compound is largely regulated by the Toll pathway in the fat body. nih.govwikipedia.org
In addition to the systemic response, this compound is also expressed locally in various epithelial tissues that are in direct contact with the external environment, such as the respiratory tract, salivary glands, and genital tract. embopress.orgeui.eu This local expression suggests a barrier immunity role, where this compound can directly combat pathogens at the point of entry or contact. embopress.orgeui.eu Notably, the local expression of this compound in tissues like the respiratory tract appears to be regulated by a genetic pathway distinct from the Toll pathway, potentially involving the Immune Deficiency (Imd) pathway or other undetermined mechanisms. nih.govembopress.orgeui.eunih.gov While the systemic action of this compound in the fat body is crucial for controlling bacterial load during metamorphosis and is dependent on ecdysone (B1671078) signaling, local responses may provide additional layers of defense. sdbonline.orgplos.org
Non-Immune Biological Interactions of this compound
While primarily known for its role in innate immunity as an antifungal peptide, there is intriguing evidence suggesting that this compound may have other biological interactions beyond host defense. One notable finding is the interaction of this compound with the fly voltage-gated sodium channel (DmNav1). nih.gov
Studies have shown that this compound can interact with DmNav1 and allosterically enhance the activity of certain scorpion alpha toxins that modulate the inactivation of this channel. nih.gov It can also inhibit the facilitating effect of brevetoxin-2 on DmNav1 activation. nih.gov This interaction with a voltage-gated ion channel suggests a potential role for this compound as a neuropeptide in the fly's central nervous system, although this possibility requires further investigation. nih.gov The existence of this compound homologues that lack noticeable antifungal activity but are still transcribed further supports the hypothesis that members of the this compound family may possess other physiological roles in Drosophila. nih.gov
Interaction with Voltage-Gated Sodium Channels (DmNav1)
Research has shown that this compound interacts with the Drosophila melanogaster voltage-gated sodium channel, DmNav1. nih.govcornell.edunih.govnih.gov This interaction is notable because the CSαβ scaffold found in this compound is also present in some scorpion toxins known to affect voltage-gated ion channels. nih.govcornell.edu
Studies investigating the interaction between this compound and DmNav1 have revealed that this compound can allosterically enhance the activity of LqhαIT, a scorpion alpha toxin that modulates the inactivation of DmNav1. nih.govcornell.edu Furthermore, this compound has been shown to inhibit the facilitating effect of the marine polyether brevetoxin-2 on DmNav1 activation. nih.gov These findings suggest that this compound binds to the sodium channel, inducing a conformational alteration that modulates channel activity. nih.gov
The ability of this compound to allosterically modulate the activity of various Nav ligands indicates a direct interaction with the channel. nih.gov This interaction supports the intriguing possibility that this compound may possess functions in the fly beyond its well-established antimicrobial role, as implied by its tight interaction with DmNav1. nih.govcornell.edu
Implications for Immune-Nervous System Cross-Talk
The interaction of this compound with DmNav1 suggests potential implications for the cross-talk between the immune and nervous systems in Drosophila. The nervous system plays a crucial role in modulating immune responses in both vertebrates and invertebrates. researchgate.netnih.gov
Studies in Drosophila have demonstrated that neurotransmission, including aminergic signaling involving dopamine, serotonin, and octopamine (B1677172), can positively modulate the expression of the Toll-responsive antimicrobial peptide gene this compound (drs) upon bacterial infection. researchgate.netnih.govfrontiersin.org Blocking neurotransmission in specific aminergic neurons or silencing the vesicular monoamine transporter gene (dVMAT) has been shown to reduce the expression of the drs gene following infection with Micrococcus luteus. nih.govfrontiersin.org This indicates a link between neuronal signaling and the regulation of this compound expression.
Furthermore, the finding that acetylcholine (B1216132) signaling is involved in modulating the innate immune response in Drosophila, including the activation of drs, supports the concept of cholinergic cross-talk between the nervous and immune systems in insects, similar to what is observed in humans. sdbonline.orgnih.govfrontiersin.org Knockdown of acetylcholine synthesis or vesicular transport in neurons reduced the activation of this compound in flies infected with a Gram-positive bacterium. sdbonline.orgfrontiersin.org
The interaction of an immune effector peptide like this compound with a neuronal component like DmNav1 provides a potential molecular link for this observed neuro-immune cross-talk. While this compound's primary function is antifungal immunity, its ability to interact with a voltage-gated sodium channel in neurons suggests a possible mechanism by which immune signals, mediated by this compound, could directly influence neuronal activity or vice versa. This highlights the complex interplay between the immune and nervous systems in coordinating responses to infection.
Evolutionary Biology of Drosomycin
Phylogenetic Relationships and Cross-Species Conservation
The study of Drosomycin's evolutionary biology involves examining its relationships with similar peptides in other organisms and understanding how its sequence and structure have been conserved or have diverged over time.
Homology and Structural Similarity with Plant Defensins and Scorpion Toxins
This compound, a 44-residue peptide, exhibits notable structural similarities with a variety of small proteins and peptides found in diverse organisms, including antibacterial insect defensins, plant thionins, potent antifungal plant defensins, and short- and long-chain scorpion toxins. gao-lab.orgresearchgate.netresearchgate.netfrontiersin.org Despite often having low sequence identity, these molecules share a common three-dimensional architecture. gao-lab.orgresearchgate.netfrontiersin.org For instance, while this compound and insect defensin (B1577277) A from Phormia terranovae have few conserved residues, they both adopt the same Cysteine Stabilized αβ (CSαβ) architecture. gao-lab.org Similarly, this compound shares structural similarities with antifungal plant defensins, such as Rs-AFP2, including the presence of eight cysteines and other conserved residues likely involved in structural stabilization or folding. researchgate.net This structural resemblance extends to scorpion toxins that affect ion channels, suggesting a potential evolutionary link. frontiersin.orgnih.gov
Shared Evolutionary Ancestry and the CSαβ Scaffold
The recurring presence of the Cysteine Stabilized αβ (CSαβ) motif in this compound, insect defensins, plant defensins, and scorpion toxins points towards a shared evolutionary ancestry for these diverse peptides. gao-lab.orgfrontiersin.orgnih.govoup.com This structural scaffold, comprising an α-helix packed against a two- or three-stranded β-sheet stabilized by conserved disulfide bridges, appears remarkably persistent throughout evolution. gao-lab.orgnih.gov The hypothesis of a common progenitor for this compound and scorpion toxins affecting ion channels, both harboring the CSαβ motif, is supported by their structural similarities and, in some cases, shared biological effects, such as antifungal activity and interaction with voltage-gated sodium channels. nih.gov The presence of this compound-like molecules even in fungi further strengthens the idea of a monophyletic origin for these peptides across plants, fungi, and insects, rather than horizontal gene transfer. ioz.ac.cn
Divergence of this compound Genes Across Drosophila Species and Other Arthropods
The this compound gene (Drs) in Drosophila melanogaster is part of a multigene family located on chromosome 3L, clustered with six other this compound-like (Drsl) genes (Dro1-Dro6). nih.govnih.govwikipedia.org This gene family originated through gene duplication events, likely occurring between 12.8 and 44.2 million years ago, after the split of the melanogaster and ananassae species subgroups but before the speciation events within the melanogaster subgroup. nih.gov The phylogenetic relationships of this compound sequences across different Drosophila species, such as D. melanogaster, D. simulans, D. yakuba, D. erecta, and D. ananassae, generally mirror their genomic arrangement, with related genes located nearby. cam.ac.uk Following initial duplication, these genes have diverged independently. cam.ac.uk While the this compound molecule contains eight cysteine residues forming four disulfide bridges crucial for its structure and function, these cysteines are largely conserved across this compound genes in these five Drosophila species. cam.ac.ukresearchgate.net However, some variation exists, such as the loss of three disulfide bridges in a D. ananassae sequence. cam.ac.uk The this compound multigene family size can vary in other Drosophila species, with some, like D. takahashii, having up to 11 genes. wikipedia.org Beyond Drosophila, peptides homologous to insect defensins, which share structural features with this compound, have been identified in other arthropods like scorpions. researchgate.net
Existence and Functional Implications of Human this compound-like Defensins
Evidence suggests the existence of human homologues of Drosophila this compound, referred to as this compound-like defensins (DLD). mdpi.comnih.govscilit.comnih.gov A putative human homologue has been detected in oral mucosa and other tissues, particularly the skin. mdpi.comnih.govnih.gov This human DLD shares significant homology with insect this compound at the amino acid sequence level (around 40% similarity) and is predicted to have a similar three-dimensional structure, resembling human β-defensins to some extent. mdpi.comnih.gov Functionally, synthetic human DLD exhibits a broad spectrum of activity against filamentous fungi, including clinically relevant Aspergillus species, similar to this compound, but shows no activity against yeasts or bacteria. nih.govscilit.comnih.gov The presence of such a conserved antifungal mechanism in humans suggests an important role for this compound-like defensins in mammalian defense against fungal infections. nih.gov
Evolutionary Pressures and Adaptive Evolution of this compound
Understanding the evolutionary pressures acting on the this compound gene family provides insights into the forces shaping innate immunity.
Analysis of Selection Pressures on this compound Gene Sequences
Analyses of selection pressures on this compound gene sequences in Drosophila have revealed patterns that differ from some rapidly evolving immune genes. Unlike some antimicrobial peptides in vertebrates and termites that show evidence of rapid evolution under positive selection (suggesting coevolution with pathogens), antibacterial peptides in Drosophila tend to be highly conserved. nih.govnih.gov Studies on this compound genes across Drosophila species and within D. simulans and D. melanogaster have found no strong evidence of adaptive protein evolution, suggesting they may not be undergoing rapid coevolution with pathogens. nih.govnih.gov This could potentially be due to a lack of specific fungal and bacterial parasites exerting strong selective pressure in Drosophila populations. nih.govnih.gov
While some immune genes in Drosophila show evidence of stronger directional selection compared to non-immunity genes, drosomycins, similar to other antimicrobial peptides, have not consistently exhibited the conventional signatures of strong adaptive evolution. researchgate.netnih.gov Instead, genetic variation in some Drosophila antimicrobial peptides might be maintained by balancing selection, where different selective pressures favor different alleles, although this is a complex area of study. elifesciences.org
Summary of Selection Pressures on this compound Gene Regions
| Region | Relative Variability | dN/dS Ratio (vs. other regions) | Inferred Selection Pressure |
| Signal Peptide | Slightly Higher | Higher than Mature Peptide | Less constrained than mature peptide researchgate.netnih.gov |
| Mature Peptide | Lower | Lower | Purifying/Stabilizing Selection overall researchgate.netnih.gov |
| Putative Active Site | Shows mutations | Significantly Higher than rest of Mature Peptide | Relaxed constraints or potential positive selection researchgate.netnih.gov |
| Cysteine Residues | Highly Conserved | Not applicable | Strong Purifying Selection cam.ac.ukresearchgate.net |
This table summarizes the differential selection pressures observed across different functional regions of the this compound peptide, highlighting the conserved nature of the mature peptide, particularly the cysteine residues, and the potentially more dynamic evolution of the signal peptide and active site. cam.ac.ukresearchgate.netnih.gov
Evidence Regarding Host-Pathogen Coevolution Dynamics
Host-pathogen coevolution is a significant driver of evolutionary change, leading to reciprocal adaptations between interacting species tandfonline.commpg.de. While rapid evolution under positive selection is often observed in genes involved in host-parasite interactions in vertebrates and some insects like termites, studies on Drosophila antimicrobial peptides, including drosomycins, have not consistently shown evidence of such adaptive protein evolution cam.ac.uknih.gov.
Research investigating the selection pressures on this compound genes, through analysis of divergence within and between Drosophila species and polymorphism data, has generally not supported the hypothesis that drosomycins are directly coevolving with pathogens through rapid protein sequence changes cam.ac.uknih.gov. This contrasts with the expectation for genes under strong coevolutionary pressure, which often exhibit elevated levels of nonsynonymous substitutions cam.ac.uk. One possible explanation for this observed conservation is that this compound or its homologs might bind to a highly conserved target, such as the voltage-gated sodium channel DmNav1, which could constrain its sequence evolution nih.gov.
Furthermore, the expression of this compound is tightly regulated by immune signaling pathways, primarily the Toll pathway, which is activated by fungal and Gram-positive bacterial infections wikipedia.orgsdbonline.org. The Imd pathway can also contribute to this compound expression in response to Gram-negative bacteria sdbonline.org. The complexity of these regulatory networks provides potential avenues for coevolutionary adaptations that may not directly involve changes in the this compound peptide sequence itself biologists.com.
Population Genetics and Polymorphism at this compound Loci
Population genetic studies of this compound loci in Drosophila simulans and D. melanogaster have provided insights into the patterns of genetic variation and the evolutionary forces acting on these genes cam.ac.uknih.gov. While the protein sequences of this compound genes appear largely conserved, polymorphism data can reveal deviations from neutrality, suggesting the influence of selection cam.ac.uknih.gov.
Studies have shown that polymorphism data at this compound loci in both D. simulans and D. melanogaster can differ from neutral expectations at certain loci, although these deviations were not necessarily linked to changes in the protein sequence cam.ac.uknih.gov. The synonymous site diversity has been observed to be higher in D. simulans compared to D. melanogaster, while the diversity at upstream regions and nonsynonymous sites was similar cam.ac.uknih.gov. This pattern can be interpreted as a result of slightly deleterious mutations in upstream and nonsynonymous sites being removed more effectively in D. simulans due to its larger effective population size cam.ac.uknih.gov.
The phylogenetic relationships among this compound sequences from different Drosophila species indicate independent divergence of the duplicated genes after the initial duplication event cam.ac.uk. This pattern, where each gene is more similar to its ortholog in another species than to other members of the family in the same species, does not support concerted evolution cam.ac.uk.
Table 1: Summary of this compound Gene Family Members in Drosophila melanogaster
| Gene Name | Location (3L Chromosome) | Constitutive Expression | Inducible Expression (Microbial Infection) | NF-κB Binding Sites in Promoter |
| Drs | Yes | Yes | Yes | Yes |
| Dro1 | Yes | No | No | Not specified |
| Dro2 | Yes | Yes | Not specified | Yes |
| Dro3 | Yes | Yes | Not specified | Yes |
| Dro4 | Yes | Yes | Not specified | Not specified |
| Dro5 | Yes | Yes | Not specified | Yes |
| Dro6 | Yes | No | No | Not specified |
Broader Evolutionary Significance within Arthropod Innate Immune Systems
This compound's role and evolutionary characteristics are significant within the broader context of arthropod innate immune systems. Innate immunity is the primary defense mechanism in arthropods, which lack an adaptive immune system like that found in vertebrates scielo.broup.com. The arthropod innate immune system relies on recognizing pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs) and activating signaling pathways that lead to the production of antimicrobial peptides (AMPs) and other defense molecules oup.com.
The discovery of this compound and its induction via the Toll pathway in Drosophila was a pivotal moment in understanding insect immunity and highlighted the ancient origins of innate immune signaling scielo.br. The Toll pathway, which is crucial for antifungal and Gram-positive antibacterial defense in Drosophila, is conserved across arthropods and has homologs in vertebrates (Toll-like receptors) that play central roles in innate immunity researchgate.netoup.comresearchgate.net.
The presence of this compound-like defensins in humans, exhibiting specific antifungal activity, further underscores the deep evolutionary roots and conservation of certain innate immune mechanisms and molecules across diverse taxa researchgate.net. This suggests that molecules with structural and functional similarities to this compound have been independently maintained or have evolved from common ancestors in both insects and mammals researchgate.netresearchgate.net.
While the Toll pathway is broadly conserved, there is also considerable diversity in immune components and strategies across arthropod lineages researchgate.netoup.com. For example, some arthropod groups, like chelicerates, appear to lack the Imd signaling pathway, which is a major antibacterial pathway in insects researchgate.netoup.com. The variation in the size and composition of AMP gene families, including the this compound family, across different arthropod species reflects ongoing evolutionary processes, including gene duplication, loss, and diversification nih.govresearchgate.net.
The study of this compound and other AMPs in Drosophila has provided a valuable model for understanding the complexity and evolution of innate immune responses in arthropods scielo.broup.com. The interplay between conserved signaling pathways like Toll and the diversification of effector molecules like AMPs, along with the influence of population genetics and coevolutionary pressures, shapes the remarkable diversity and effectiveness of arthropod immunity against a wide range of pathogens researchgate.netoup.com.
Table 2: Key Features of Arthropod Innate Immunity
| Feature | Description | Relevance to this compound |
| Primary Defense System | Arthropods lack adaptive immunity and rely solely on innate immunity. scielo.broup.com | This compound is a crucial component of this primary defense against fungal pathogens. |
| Pattern Recognition | Recognition of PAMPs by PRRs (e.g., PGRPs, βGRPs). oup.com | Activation of immune pathways leading to this compound production is initiated by PRRs. oup.com |
| Signaling Pathways | Toll and Imd pathways are central to inducing AMPs. oup.com | This compound expression is primarily regulated by the Toll pathway. wikipedia.orgsdbonline.org |
| Antimicrobial Peptides (AMPs) | Diverse array of small peptides with antimicrobial activity. researchgate.net | This compound is a prominent antifungal AMP in Drosophila. wikipedia.org |
| Evolutionary Conservation | Core components like the Toll pathway are conserved across arthropods. researchgate.netoup.com | Homologs of Toll and this compound-like peptides exist in other taxa, including humans. researchgate.net |
| Gene Family Evolution | AMP genes often exist in multigene families subject to duplication and loss. nih.govresearchgate.net | The this compound gene family size varies across Drosophila species. nih.gov |
Advanced Methodological Approaches in Drosomycin Research
Genetic Manipulation Techniques in Drosophila
Genetic manipulation in Drosophila is fundamental to dissecting the role of Drosomycin and the pathways that control its expression. Techniques such as targeted mutagenesis, gene knockout, and RNA interference enable researchers to create flies with altered this compound function or expression patterns.
Targeted Mutagenesis and Gene Knockout Using CRISPR-Cas9
The CRISPR-Cas9 system has revolutionized genome engineering in Drosophila, making targeted mutagenesis and gene knockout significantly more practical and efficient. nih.govresearchgate.netnih.gov This technology allows for the introduction of sequence-specific double-strand breaks at targeted loci within the Drosophila genome. nih.gov These breaks can be repaired by error-prone non-homologous end joining (NHEJ), leading to insertions or deletions that disrupt the gene sequence and cause a knockout. nih.gov Alternatively, homology-directed repair (HDR) can be used with a donor template to achieve precise genome modifications, such as introducing specific mutations or replacing gene sequences. nih.gov
In Drosophila, CRISPR-Cas9 has been successfully applied to disrupt, delete, replace, tag, and edit various genes and genetic elements. nih.gov For targeted gene knockout, researchers can generate transgenic flies expressing Cas9 and inject embryos with plasmids encoding guide RNAs (gRNAs) that direct Cas9 to the desired genomic location, such as the this compound gene. nih.gov This allows for the creation of flies lacking functional this compound, which are crucial for studying its necessity in antifungal defense. sdbonline.org
A challenge in knocking out essential genes using CRISPR-Cas9 is potential lethality in edited embryos. nih.govactanaturae.ru Strategies to overcome this, such as combining CRISPR-Cas9 with target gene overexpression in a "pre-rescued" genetic background, have been developed to effectively knock out essential genes in Drosophila. nih.govactanaturae.ru While this compound itself is not typically considered an essential developmental gene, these advanced CRISPR-Cas9 techniques offer powerful tools for precise manipulation of the this compound locus or its regulatory elements.
RNA Interference (RNAi) Applications for Gene Silencing
RNA interference (RNAi) is a powerful technique used to reduce or silence gene expression in a sequence-specific manner. oup.comsalehlab.eu In Drosophila, RNAi can be achieved through various methods, including the expression of short hairpin RNAs (shRNAs) from transgenes or the injection of double-stranded RNA (dsRNA) directly into flies. oup.com
RNAi has been widely used in Drosophila research, including studies on innate immunity and the Toll signaling pathway, which is a major regulator of this compound expression. sdbonline.orgoup.comaai.org By targeting components of the Toll pathway or other genes suspected of regulating this compound, researchers can investigate their roles in controlling this compound production. oup.comaai.org For instance, RNAi screens in Drosophila S2 cells and in vivo experiments have identified novel regulators of NF-κB signaling, which is involved in this compound activation. aai.org Studies have shown that silencing components of the Toll pathway using dsRNA injection into adult flies can efficiently disrupt gene function and reduce this compound expression. oup.com The efficiency and duration of gene silencing by dsRNA injection can be dependent on the age of the flies. oup.com
RNAi provides a valuable tool for analyzing knockout phenotypes for genes that might be essential for Drosophila development and thus not easily studied using traditional genetic knockout methods. oup.com
Mosaic Analysis Using Flp/FRT Recombination System
Mosaic analysis using the Flp/FRT recombination system is a technique that allows for the generation of homozygous mutant cell clones within a heterozygous organism. embopress.orgnih.gov This is particularly useful for studying the function of genes that are essential for viability or development, as it allows researchers to observe the effects of the mutation in specific tissues or cells without causing organism-wide lethality. embopress.org
In the context of this compound research, the Flp/FRT system has been employed to study the cell-autonomous requirements of genes involved in this compound regulation, particularly within the larval fat body, a primary immune-responsive tissue. embopress.orgnih.gov By generating clones of cells homozygous for mutations in genes like dorsal and dif (which encode Rel proteins involved in Toll signaling), researchers have demonstrated that the immune-inducibility of this compound is lost in the absence of both genes in these specific cells. embopress.orgnih.govsdbonline.org This technique was instrumental in showing that the Toll signaling cascade operates cell-autonomously within fat body cells to regulate this compound gene expression. embopress.org
Reporter Gene Systems for Spatial and Temporal Expression Analysis (e.g., this compound-GFP transgenes)
Reporter gene systems are essential tools for visualizing and quantifying gene expression patterns in living organisms. embopress.org In Drosophila this compound research, the use of this compound-GFP (Green Fluorescent Protein) reporter transgenes has been particularly informative. embopress.orgnih.govresearchgate.netnih.gov These transgenes consist of the regulatory sequences of the this compound gene fused to the coding sequence of GFP. embopress.org This setup allows GFP expression to mirror the endogenous this compound transcription pattern, both qualitatively and quantitatively. embopress.org
Using this compound-GFP reporter transgenes, researchers have been able to observe the spatial and temporal expression of this compound in live flies. embopress.orgresearchgate.net These studies revealed that in addition to the fat body, which is known for its systemic immune response, this compound is also expressed in various epithelial tissues that are in direct contact with the external environment, such as those of the respiratory, digestive, and reproductive tracts. embopress.orgnih.govresearchgate.net This finding suggested the existence of a local immune response in Drosophila independent of the systemic response. embopress.orgresearchgate.net
This compound-GFP reporters have also been used to investigate the regulation of this compound expression by different signaling pathways and in response to microbial challenges. embopress.orgresearchgate.net For example, studies using these reporters have shown that local expression of this compound-GFP in certain tissues is not eliminated in mutants of the Toll pathway components, whereas the systemic response in the fat body is abolished, highlighting distinct regulatory mechanisms for local and systemic this compound induction. researchgate.net
Molecular and Cellular Biology Techniques for Gene and Protein Analysis
Beyond genetic manipulation and visualization, various molecular and cellular biology techniques are crucial for analyzing this compound gene expression levels and the resulting protein.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Quantification
Real-Time Quantitative PCR (RT-qPCR), also known as qRT-PCR, is a widely used technique for quantifying the expression levels of specific genes by measuring the amount of their corresponding mRNA transcripts. nih.govresearchgate.netpubcompare.ai This method is highly sensitive and allows for the precise measurement of changes in gene expression in response to various stimuli, such as microbial infection or genetic manipulation. nih.govresearchgate.net
In this compound research, RT-qPCR is routinely used to quantify the transcriptional activity of the this compound gene under different experimental conditions. nih.govresearchgate.netpubcompare.airesearchgate.net Researchers extract total RNA from Drosophila tissues or whole flies, convert it to cDNA using reverse transcriptase, and then use gene-specific primers for this compound (and a reference gene like rp49 for normalization) in a qPCR reaction. nih.govresearchgate.netpubcompare.airesearchgate.net The amount of PCR product is measured in real-time, allowing for the calculation of relative this compound mRNA levels. nih.govresearchgate.netpubcompare.ai
RT-qPCR has been used to demonstrate the strong induction of this compound expression in the fat body upon septic injury and its induction in the gut upon oral infection with certain bacteria. researchgate.net It has also been used to assess the impact of genetic manipulations, such as RNAi targeting immune pathway components or mutations in regulatory genes, on this compound expression levels. aai.orgresearchgate.netresearchgate.net Detailed research findings regarding this compound expression in response to different microbial challenges, quantified by RT-qPCR, have revealed the distinct regulatory mechanisms of the Toll and Imd pathways in controlling its expression in different tissues and infection contexts. researchgate.net
Here is an example of how RT-qPCR data might be presented, based on findings about this compound expression:
| Sample Type | Infection Type | Relative this compound Expression (Fold Change vs. Unchallenged) | Normalized to |
| Adult Fat Body | Septic Injury (Fungi) | High Induction | rp49 |
| Adult Gut | Oral Infection (Ecc15) | Low/No Induction | rp49 |
| Adult Fat Body (Toll Pathway Mutant) | Septic Injury (Fungi) | Severely Reduced Induction | rp49 |
| Adult Gut | Oral Infection (Ecc15) | Strong Induction | rp49 |
Note: This table is illustrative and based on general findings; specific fold change values would vary depending on the experimental conditions and studies. researchgate.net
This table illustrates how RT-qPCR data can show differential this compound expression depending on the tissue and the nature of the immune challenge, highlighting the complexity of its regulation. researchgate.net
Genome-Wide MicroRNA Screening and Identification
Genome-wide microRNA (miRNA) screening is a significant approach used to identify miRNAs that regulate the expression of immune-related genes, including this compound. miRNAs are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. Studies utilizing genome-wide miRNA screening in Drosophila have identified miRNAs that influence the Toll signaling pathway, which is responsible for inducing this compound expression in response to fungal and Gram-positive bacterial infections. sdbonline.orgnih.govnih.govnih.govfrontiersin.org
For instance, a genome-wide miRNA screening following Gram-positive bacterial challenge identified 93 differentially expressed miRNAs. sdbonline.orgnih.gov Further genetic screening confirmed that eight of these miRNAs were involved in the Toll-mediated immune response. sdbonline.orgnih.gov Notably, four members of the miR-310 family (miR-310, miR-311, miR-312, and miR-313) were found to negatively regulate the immune response by co-targeting this compound. sdbonline.orgnih.govfrontiersin.org Another study using an in silico strategy combined with a genetic driver system identified miR-958 as a candidate Toll pathway regulating miRNA. sdbonline.orgnih.govnih.govphysiology.org Overexpression of miR-958 significantly reduced this compound expression, and it was demonstrated both in vitro and in vivo that miR-958 directly targets the Toll and Dif genes, key components upstream of this compound in the signaling pathway, to negatively regulate its expression. sdbonline.orgnih.govnih.govphysiology.org
These screenings highlight the complex post-transcriptional regulatory network involving miRNAs that fine-tune the innate immune response in Drosophila, impacting this compound production.
Proteomics-Based Screens for Post-Translational Modifications
Proteomics-based screens are employed to investigate post-translational modifications (PTMs) of proteins involved in the Drosophila innate immune response, including those that may affect this compound or the signaling pathways regulating its expression. PTMs such as phosphorylation, ubiquitination, and SUMOylation are known to play critical roles in modulating signal transduction pathways and regulating the expression of defense genes. iiserpune.ac.inresearchgate.netplos.orgbiorxiv.orgfrontiersin.orgnews-medical.netplos.orgscispace.com
While direct proteomics-based screens specifically focused on identifying PTMs of this compound itself are not extensively detailed in the provided search results, studies on the regulation of the Toll pathway, which induces this compound, indicate the importance of PTMs on upstream signaling components. For example, SUMOylation has been shown to negatively regulate Toll/NF-κB signaling, leading to decreased transcriptional activation of the this compound gene. iiserpune.ac.in Studies on mutants of the SUMO conjugating enzyme Ubc9 have demonstrated this effect. iiserpune.ac.in
Proteomics approaches, often coupled with mass spectrometry, are powerful tools for identifying and quantifying PTMs on a large scale, providing insights into how these modifications can influence protein function, interactions, and localization within the immune signaling cascades that ultimately control this compound expression. biorxiv.orgnews-medical.netplos.org
Structural Biology Techniques for Protein Characterization (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure)
Structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in determining the three-dimensional structure of this compound. NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules, especially in solution, under near-native conditions. technologynetworks.comscilifelab.senih.govplos.org
The solution structure of this compound, a small protein of 44 amino acid residues, was determined using 1H 2D NMR. rcsb.orgnih.govgao-lab.orgnih.gov This revealed a structure consisting of an alpha-helix and a twisted three-stranded beta-sheet, stabilized by three disulfide bridges. rcsb.orgnih.govgao-lab.orgnih.gov This structural motif, known as the Cysteine Stabilized alpha-beta (CS αβ) motif, is also found in other defense proteins like insect defensin (B1577277) A, scorpion toxins, and plant defensins, suggesting its evolutionary persistence. rcsb.orgnih.govgao-lab.orgnih.gov
The determination of this compound's structure by NMR provided crucial insights into its molecular architecture and its relationship to other antimicrobial peptides, contributing to the understanding of its function and stability.
| Technique | Application to this compound | Key Findings | Source(s) |
| 1H 2D NMR Spectroscopy | Determination of 3D structure in aqueous solution | Alpha-helix and twisted three-stranded beta-sheet stabilized by disulfide bridges (CS αβ motif) | rcsb.orgnih.govgao-lab.orgnih.gov |
Comparative Genomics Platforms and Bioinformatic Tools (e.g., DrosOmics)
Comparative genomics platforms and bioinformatic tools are essential for studying the evolution, variation, and regulation of genes like this compound across different Drosophila strains and related species. These tools allow researchers to compare genomic sequences, identify homologous genes, analyze regulatory elements, and integrate various types of omics data. researchgate.netbiorxiv.orgresearchgate.netbiorxiv.orggenomevolution.org
DrosOmics is presented as a comparative genomics-oriented browser specifically designed for exploring omics data in natural strains of Drosophila melanogaster. researchgate.netbiorxiv.orgresearchgate.netbiorxiv.org This platform compiles high-quality reference genomes from numerous D. melanogaster populations worldwide and includes annotations for genes and transposable elements. researchgate.netbiorxiv.orgresearchgate.netbiorxiv.org It also integrates functional omics data, such as transcriptomics and epigenomics data, allowing researchers to visualize multiple genome assemblies simultaneously and compare homologous regions. researchgate.netbiorxiv.orgresearchgate.netbiorxiv.org
While the provided information specifically mentions DrosOmics in the context of comparative genomics of D. melanogaster populations and general omics data, such platforms are invaluable for studying the genomic context of this compound, identifying potential regulatory regions, and understanding its evolutionary history and variation within and across species. Other comparative genomics tools like CoGe (Comparative Genomics) also provide functionalities for managing, analyzing, and visualizing genomic data across different organisms, which can be applied to study this compound orthologs and their genomic environments. genomevolution.org
In Vivo and In Vitro Infection Models and Challenges
Both in vivo and in vitro infection models are crucial for studying the function of this compound in the context of the Drosophila innate immune response and its efficacy against pathogens. Drosophila melanogaster is a widely used model system for studying innate immunity due to its genetic tractability and the conservation of key signaling pathways like the Toll pathway, which is central to this compound induction. sdbonline.orgnih.govnih.govphysiology.orgaai.orgfrontiersin.orgroyalsocietypublishing.org
In vivo models involve challenging live flies with various pathogens, such as fungi (e.g., Candida albicans, Beauveria bassiana) and bacteria (e.g., Micrococcus luteus, Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa), and observing the immune response, including the induction of this compound expression and fly survival. sdbonline.orgnih.govnih.govphysiology.orgaai.orgfrontiersin.orgroyalsocietypublishing.orgsdbonline.orgresearchgate.netelifesciences.orgplos.orgembopress.org Different methods of infection, such as septic injury (pricking with a needle soaked in bacteria or fungi) or oral infection, are used to mimic different routes of entry. sdbonline.orggao-lab.orgaai.orgresearchgate.netplos.org Studies using this compound-GFP reporter transgenes allow for the visualization of this compound expression in real-time within living flies. aai.orgembopress.org Genetic manipulation, such as using mutant flies deficient in this compound or components of the Toll pathway (like Dif), helps to determine the specific role of this compound in defense against different pathogens. sdbonline.orgsdbonline.org
In vitro models, such as using cultured Drosophila S2 cells, are employed to study the cellular mechanisms of immune signaling and this compound regulation in a controlled environment. sdbonline.orggao-lab.org These models are useful for dissecting signaling pathways, performing RNA interference (RNAi) screens, and studying the direct effects of potential regulatory molecules like miRNAs on this compound expression. sdbonline.orgnih.govnih.govphysiology.orggao-lab.org
Challenges in these models include accurately mimicking the complexity of natural infections in vitro and the ethical considerations and limitations in throughput for in vivo studies, particularly when screening large numbers of compounds or genetic variants. researchgate.netnih.gov However, the combination of in vivo and in vitro approaches provides a powerful framework for understanding the multifaceted role of this compound in insect immunity.
| Model Type | Description | Applications related to this compound | Challenges | Source(s) |
| In Vivo | Live Drosophila flies challenged with pathogens | Studying this compound induction, fly survival, role in defense against specific pathogens | Mimicking natural infections, throughput limitations, ethical considerations | sdbonline.orgnih.govnih.govphysiology.orgaai.orgfrontiersin.orgroyalsocietypublishing.orgsdbonline.orgresearchgate.netelifesciences.orgplos.orgembopress.org |
| In Vitro | Cultured Drosophila cells (e.g., S2 cells) | Dissecting signaling pathways, RNAi screens, studying direct regulatory effects on this compound | Lacking complexity of the whole organism | sdbonline.orgnih.govnih.govphysiology.orggao-lab.org |
Future Directions and Emerging Research Frontiers in Drosomycin Biology
Elucidation of Drosomycin's Precise Molecular Targets and Mechanisms within Fungal Cells
Despite its known antifungal activity, the precise molecular targets and detailed mechanisms by which this compound exerts its effects within fungal cells are not yet fully understood. Research indicates that this compound, a 44-residue peptide with four disulfide bridges, exhibits potent antifungal activity against certain filamentous fungi, causing delayed hyphal growth and abnormal morphology at low concentrations and inhibiting spore germination at higher concentrations. sdbonline.orgwikipedia.org Its mechanism is thought to involve interaction with fungal cell membranes, leading to permeabilization and cell death. ontosight.aifrontiersin.org However, the specific fungal membrane components or intracellular targets that this compound interacts with require further elucidation.
Studies suggest a possible interaction with fungal sphingolipid receptors, contributing to membrane permeabilization. frontiersin.org The cysteine-stabilized αβ motif of this compound, also found in some plant defensins and scorpion neurotoxins, hints at potential interactions with ion channels. wikipedia.orgnih.gov Indeed, this compound has been shown to interact with the fly voltage-gated sodium channel DmNaV1, enhancing the activity of a scorpion α-toxin and inhibiting the effect of brevetoxin-2 on this channel. nih.govnih.gov While this demonstrates an interaction with an ion channel, its relevance to antifungal activity in fungal cells needs further investigation. Future research will likely employ advanced biochemical and cell biology techniques, such as affinity purification followed by mass spectrometry, live-cell imaging of this compound interaction with fungal membranes, and genetic screens in fungi to identify resistance mechanisms, thereby pinpointing direct molecular targets. Understanding the specific binding sites and conformational changes induced by this compound upon interaction with fungal components will be crucial.
Investigation of Novel or Uncharacterized Biological Functions and Interactions
Beyond its primary role as an antifungal peptide, this compound may possess novel or uncharacterized biological functions and interactions within the host organism. While primarily known for its role in the humoral immune response against fungi via the Toll pathway, this compound expression has also been observed in various epithelial tissues, suggesting a role in local immunity. wikipedia.orgembopress.org These tissues, including the respiratory, digestive, and reproductive tracts, are in direct contact with the external environment and likely constitute an active component of innate immunity. embopress.org Constitutive expression of this compound has been noted in female sperm storage structures. embopress.orgresearchgate.net
Emerging research also points to potential interactions with the nervous system, given its interaction with a voltage-gated sodium channel. nih.govnih.gov The biological outcome of this interaction is yet to be determined, raising questions about a possible crosstalk between the fly immune and nervous systems. nih.gov Furthermore, studies on the anti-tumor effects of antimicrobial peptides in Drosophila have shown that this compound can be incorporated into circulating hemocytes in tumor-bearing larvae, suggesting a potential role in cellular immunity or tumor surveillance, although this requires further validation. mdpi.comnih.gov Future studies could explore these non-canonical roles and interactions using techniques like transcriptomics and proteomics under various physiological and stress conditions, as well as targeted functional studies in specific tissues and cell types.
Systems-Level Analysis of this compound Regulation and Network Interactions within the Innate Immune System
The regulation of this compound expression and its integration into the broader network of the innate immune system is complex and involves multiple layers of control. While the Toll pathway is the primary regulator of systemic this compound induction in the fat body in response to fungal and Gram-positive bacterial infections, local expression in epithelial tissues can also be controlled by the Immune Deficiency (Imd) pathway. wikipedia.orgtandfonline.comresearchgate.net
Recent research has highlighted the involvement of microRNAs (miRNAs) in negatively regulating this compound expression by targeting key components of the Toll pathway, such as Toll and Dif. sdbonline.orgwikipedia.org For instance, overexpression of miR-958 significantly reduces this compound expression. sdbonline.orgwikipedia.org The miR-310 family members have also been shown to target and regulate this compound production. sdbonline.orgsdbonline.org Autophagy-related genes, such as Atg2, have also been implicated in regulating humoral innate immunity, with inhibition of Atg2 leading to altered AMP levels, including upregulation of this compound. sdbonline.orgwikipedia.org Steroid hormones like 20-hydroxyecdysone (B1671079), known for their role in development, are also increasingly recognized for their involvement in innate immunity, including the induction of AMPs like this compound at specific developmental stages. sdbonline.orgplos.orgplos.org Additionally, aminergic neurotransmission involving dopamine, serotonin, and octopamine (B1677172) has been shown to positively modulate Toll-responsive this compound expression. sdbonline.org
Future research will likely employ systems biology approaches, integrating data from transcriptomics, proteomics, and epigenomics to build comprehensive models of the regulatory networks governing this compound expression. This includes mapping the complete set of transcription factors, non-coding RNAs, and signaling molecules that influence its production under different infection scenarios and in various tissues. Understanding the dynamic interplay between these regulatory elements will provide a holistic view of this compound's role within the innate immune system.
Here is a table summarizing some regulatory factors of this compound expression:
| Regulatory Factor | Pathway Involved (Primary) | Effect on this compound Expression | References |
| Toll Pathway | Toll | Upregulation | sdbonline.orgwikipedia.orgtandfonline.com |
| Imd Pathway | Imd | Regulation (local expression) | wikipedia.orgresearchgate.net |
| miR-958 | Toll | Negative Regulation | sdbonline.orgwikipedia.org |
| miR-310 family | Toll | Negative Regulation | sdbonline.orgsdbonline.org |
| Atg2 | Autophagy/Immunity | Indirect Regulation (Upregulation upon inhibition) | sdbonline.orgwikipedia.org |
| 20-hydroxyecdysone | Endocrine/Development | Upregulation (developmental stages) | sdbonline.orgplos.orgplos.org |
| Aminergic Neurotransmitters | Nervous System/Immunity | Positive Modulation | sdbonline.org |
| Dif (Dorsal-related immunity factor) | Toll | Essential for Induction | sdbonline.orgsdbonline.orgbiorxiv.orgosf.io |
| Dorsal | Toll | Contributes to Induction | sdbonline.orgfrontiersin.org |
| Relish | Imd | Not primary for systemic Drs, but involved in other AMPs | sdbonline.orgbiorxiv.orgfrontiersin.org |
Harnessing this compound Insights for Broader Understanding of Innate Immunity Across Species
Given the evolutionary conservation of innate immune mechanisms, insights gained from studying this compound in Drosophila can provide valuable knowledge for understanding innate immunity in other species, including mammals. The Toll pathway, which regulates this compound expression, is homologous to the Toll-like receptor (TLR) pathways in mammals, highlighting conserved signaling cascades in innate defense. tandfonline.comsdbonline.orgpnas.org
The structural similarity between this compound and some plant defensins suggests ancient origins for these defense molecules. sdbonline.orgwikipedia.orgresearchgate.net Moreover, a putative human homologue of this compound, designated this compound-like defensin (B1577277) (DLD), has been identified and shown to possess antifungal activity against clinically relevant filamentous fungi. nih.govresearchgate.net Studying the similarities and differences in the structure, function, and regulation of this compound and its homologues in other organisms can shed light on the evolution of innate immunity and potentially lead to the identification of novel therapeutic targets or agents. Comparative studies utilizing genetic and genomic approaches across different insect species and between insects and mammals are crucial for this endeavor.
Application of Advanced Genetic Engineering and Imaging Technologies for Deeper Functional Analysis
Advanced genetic engineering and imaging technologies are poised to revolutionize the study of this compound biology. Techniques such as CRISPR-Cas9 can be used to generate precise mutations in the this compound gene or its regulatory elements to study their functional consequences in vivo. The generation of the first this compound mutant in 2019 was a significant step, confirming its role in fungal susceptibility. wikipedia.org
Reporter transgenes, such as this compound-GFP fusions, have already proven invaluable for visualizing this compound expression patterns in live flies, revealing both systemic and local immune responses. embopress.orgresearchgate.net Future research can utilize more sophisticated imaging techniques, such as super-resolution microscopy, to visualize the interaction of this compound with fungal cells or host tissues at a higher resolution. Live imaging of immune responses in real-time in transgenic flies expressing fluorescently tagged this compound and other immune components can provide dynamic insights into the spatial and temporal aspects of innate immunity. Furthermore, combining genetic manipulation with advanced imaging will allow researchers to dissect the roles of specific residues, domains, or regulatory elements in this compound's function and localization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
